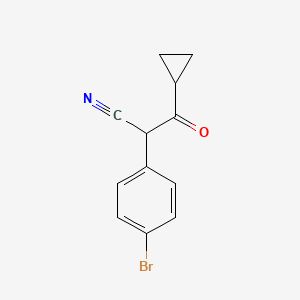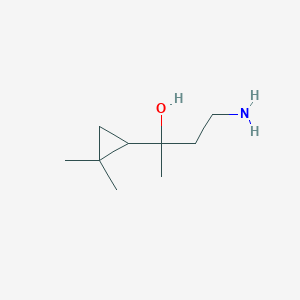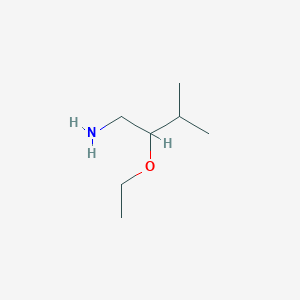
2-Methyl-5-(methylamino)-4-(thiophen-2-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(methylamino)-4-(thiophen-2-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core with a thiophene ring and methylamino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(methylamino)-4-(thiophen-2-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a thiophene derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The reaction conditions are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(methylamino)-4-(thiophen-2-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the pyridazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Methyl-5-(methylamino)-4-(thiophen-2-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(methylamino)-4-(thiophen-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(thiophen-3-yl)-benzo[d]oxazole: This compound shares a thiophene ring but has a different core structure.
2-Methyl-5-(thiophen-2-yl)-pyridazin-3-one: Similar core structure but lacks the methylamino substituent.
Uniqueness
2-Methyl-5-(methylamino)-4-(thiophen-2-yl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11N3OS |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-methyl-5-(methylamino)-4-thiophen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C10H11N3OS/c1-11-7-6-12-13(2)10(14)9(7)8-4-3-5-15-8/h3-6,11H,1-2H3 |
InChI Key |
MTJLCGMIQVWDIC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)N(N=C1)C)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B13208522.png)
![N-{2-[2-(dimethylamino)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B13208530.png)

![(2S)-3-[Butyl(ethyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13208536.png)
![8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13208543.png)



![[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13208559.png)
amine](/img/structure/B13208567.png)



![1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208584.png)
